5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Scientific Research Applications
Synthesis and Structural Characterization
Microwave-Induced Synthesis : A study demonstrated the microwave irradiative cyclocondensation process for synthesizing pyrimidine linked pyrazole heterocyclic compounds, including variants of the pyrazolo[1,5-a]pyrimidines. These compounds were evaluated for their insecticidal and antibacterial potential, indicating the role of these heterocycles in developing potential antimicrobial agents (Deohate & Palaspagar, 2020).
Antimycobacterial Activity : Research into 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines revealed their potent inhibition against mycobacterial ATP synthase, highlighting their potential as inhibitors of Mycobacterium tuberculosis. The study involved the design, synthesis, and structure–activity relationship studies of these compounds, identifying key structural components contributing to their antimycobacterial activity (Sutherland et al., 2022).
Anticancer and Anti-5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showcased the potential for therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Biological Evaluation and Potential Therapeutic Uses
Anticancer Activity : New pyrazolopyrimidin-4-one derivatives were prepared and assessed for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. These studies highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents, with some compounds showing promising inhibitory activity (Abdellatif et al., 2014).
Serotonin 5-HT6 Receptor Antagonists : The exploration of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists for potential applications in neurological disorders. The study identified compounds with picomolar activity levels, contributing to the understanding of structure-activity relationships in this class of compounds (Ivachtchenko et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific substituents present on the pyrazolopyrimidine scaffold .
Cellular Effects
Related pyrazolopyrimidines have been shown to exhibit cytotoxic activities against various cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is not well-defined. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-15(2)24-20-18(17-8-4-3-5-9-17)13-23-25(20)19(14)22-12-16-7-6-10-21-11-16/h3-11,13,22H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYSCLOUUBNKJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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